Cyclobutane Ring Dihedral Angle vs. B-DNA
The cis-syn cyclobutane pyrimidine dimer of Tpcet exhibits a specific ring puckering, quantified by a dihedral angle of 151°, and a significant base rotation of -29° relative to the position of direct base overlap [1]. This represents a major distortion from the geometry of native B-DNA, where adjacent thymines are rotated by +36° [1].
| Evidence Dimension | Structural Geometry (Cyclobutane Ring Dihedral Angle) |
|---|---|
| Target Compound Data | 151° |
| Comparator Or Baseline | Native B-DNA (Thymine base rotation) |
| Quantified Difference | A 65° difference in base rotation compared to the +36° rotation in B-DNA. |
| Conditions | X-ray crystallography of the cis-syn photodimer of d(T[p](CE)T) (Tpcet photoproduct). |
Why This Matters
This precise, quantifiable structural parameter defines the specific geometry of this common DNA lesion, which is essential for calibrating molecular dynamics simulations and interpreting spectroscopic data related to DNA damage recognition and repair.
- [1] Hruska FE, Voituriez L, Grand A, Cadet J. Molecular structure of the cis-syn photodimer of thymidylyl 3' 5' thymidine cyanoethyl ester. Biopolymers. 1986 Aug;25(8):1399-1418. View Source
